molecular formula C21H17FN4O2S2 B2900110 1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1797094-64-4

1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No. B2900110
CAS RN: 1797094-64-4
M. Wt: 440.51
InChI Key: QAUBJFNHHMFHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications

Neurotensin Receptor Type 2 Agonists

This compound has been identified as a potential selective nonpeptide neurotensin receptor type 2 (NTS2) agonist . NTS2 is a G protein-coupled receptor involved in various neurological processes. Agonists for this receptor can be used to study and potentially treat neurological disorders such as Parkinson’s disease, schizophrenia, and pain management.

Anti-Cancer Activity

The structure of this compound suggests potential utility in the development of anti-cancer drugs. Specifically, it may be involved in the synthesis of pharmaceutical compositions that exhibit anti-cancer activity . The compound’s ability to interact with specific cellular pathways could make it a candidate for targeted cancer therapies.

ERK1/2 Inhibition

Compounds similar to 1-(4-fluorophenyl)-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide have been explored as inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . These kinases play a crucial role in the signaling pathways that regulate cell division, survival, and migration, making them a target for cancer treatment.

Chemical Synthesis

In the realm of chemical synthesis, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure contains functional groups that are amenable to further chemical reactions, which can be exploited in synthetic organic chemistry to create a variety of derivatives with potential pharmacological properties .

Pharmacological Research

The compound’s unique structure, featuring a thiazole ring and a pyridine moiety, makes it a valuable tool in pharmacological research. It can be used to study the interaction between small molecules and biological targets, aiding in the discovery of new drugs .

Biochemical Studies

Biochemically, this compound could be used to investigate the structure-activity relationships (SAR) of related molecules. Understanding how changes in the molecular structure affect biological activity is crucial for the rational design of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c22-17-7-3-15(4-8-17)14-30(27,28)26-18-9-5-16(6-10-18)20-13-29-21(25-20)24-19-2-1-11-23-12-19/h1-13,26H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBJFNHHMFHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

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